
(4,5-Dichloro-2-methylphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,5-Dichloro-2-methylphenyl)methanol is an organic compound characterized by the presence of two chlorine atoms and a methyl group attached to a benzene ring, with a hydroxymethyl group (-CH2OH) at the para position relative to the methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Dichloro-2-methylphenyl)methanol typically involves the chlorination of 2-methylphenol (o-cresol) followed by a reduction reaction. One common method is the chlorination of 2-methylphenol using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) to produce 4,5-dichloro-2-methylphenol. This intermediate is then subjected to a reduction reaction using a reducing agent like sodium borohydride (NaBH4) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and cost-effectiveness, with considerations for safety and environmental impact. Continuous flow reactors and advanced catalytic systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4,5-Dichloro-2-methylphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: 4,5-Dichloro-2-methylbenzoic acid or 4,5-Dichloro-2-methylbenzaldehyde.
Reduction: 4,5-Dichloro-2-methylbenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4,5-Dichloro-2-methylphenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4,5-Dichloro-2-methylphenyl)methanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact mechanism can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (4,5-Dichloro-2-fluoro-3-methylphenyl)methanol
- 2,4-Dichloro-5-methylphenol
- 2’,4’-Dichloro-2-hydroxy-5-methylbenzophenone
Uniqueness
(4,5-Dichloro-2-methylphenyl)methanol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C8H8Cl2O |
|---|---|
Molecular Weight |
191.05 g/mol |
IUPAC Name |
(4,5-dichloro-2-methylphenyl)methanol |
InChI |
InChI=1S/C8H8Cl2O/c1-5-2-7(9)8(10)3-6(5)4-11/h2-3,11H,4H2,1H3 |
InChI Key |
FJHBRMNFPCGBLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1CO)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B12276915.png)

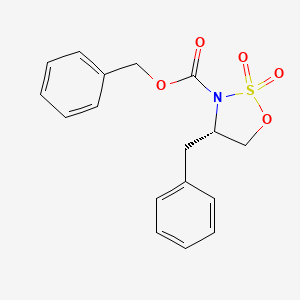
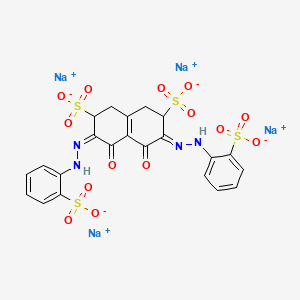
![(E)-but-2-enedioic acid;2-[ethyl-[3-[4-[[5-[2-(3-fluoroanilino)-2-oxoethyl]-1H-pyrazol-3-yl]amino]quinazolin-7-yl]oxypropyl]amino]ethyl dihydrogen phosphate](/img/structure/B12276934.png)
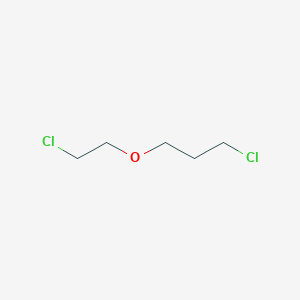
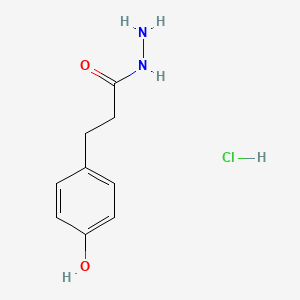
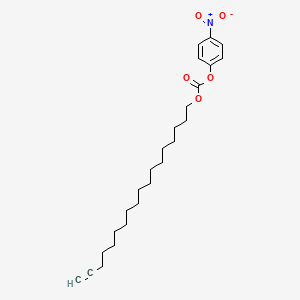
![(S)-1-[(R)-2-Methoxy-1-(4-trifluoromethyl-phenyl)-ethyl]-2-methyl-4-(4-methyl-piperidin-4-YL)-piperazine](/img/structure/B12276965.png)
![N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B12276967.png)

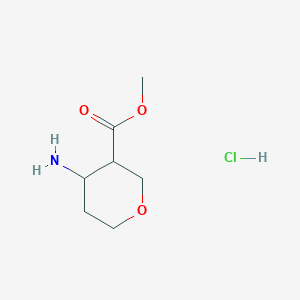
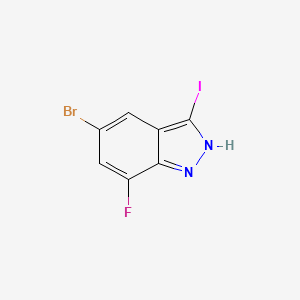
![7-Bromo-6-methoxyimidazo[1,5-a]pyridine](/img/structure/B12276982.png)
